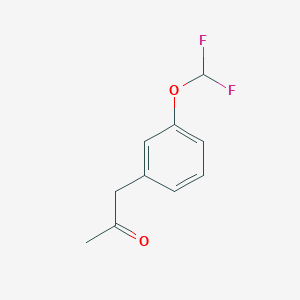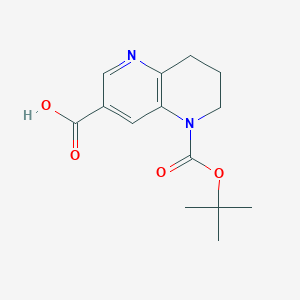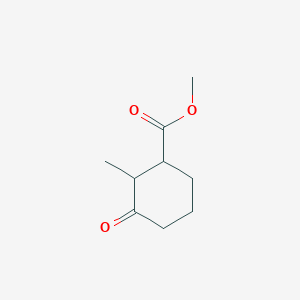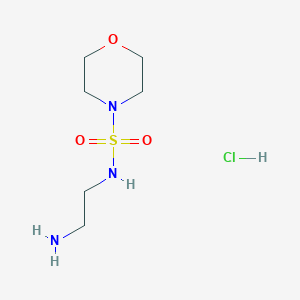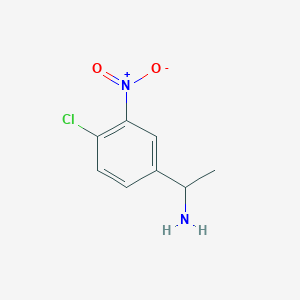
1-(1-Bromoethyl)-2,3,4-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-2,3,4-trichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with three chlorine atoms and a bromoethyl group. The presence of multiple halogen atoms makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,4-trichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 1-(1-Hydroxyethyl)-2,3,4-trichlorobenzene.
Oxidation: 1-(1-Oxoethyl)-2,3,4-trichlorobenzene.
Reduction: 1-Ethyl-2,3,4-trichlorobenzene.
Scientific Research Applications
1-(1-Bromoethyl)-2,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The bromoethyl group can undergo metabolic transformations, further influencing its biological activity.
Comparison with Similar Compounds
- Benzyl Bromide:
Properties
Molecular Formula |
C8H6BrCl3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2,3,4-trichlorobenzene |
InChI |
InChI=1S/C8H6BrCl3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3 |
InChI Key |
XDSGRXZVWLPNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


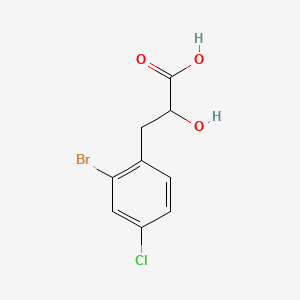
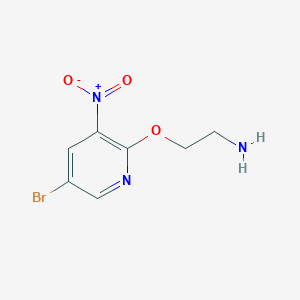
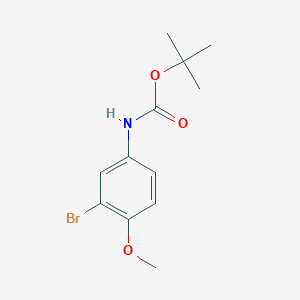

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
